molecular formula C6H5F5N2O2S B570248 2-Nitro-4-(pentafluorosulfanyl)aniline CAS No. 197385-06-1

2-Nitro-4-(pentafluorosulfanyl)aniline

Cat. No.: B570248
CAS No.: 197385-06-1
M. Wt: 264.17
InChI Key: TWGHNGNESYMJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-4-(pentafluorosulfanyl)aniline is an organic compound characterized by the presence of a nitro group and a pentafluorosulfanyl group attached to an aniline ring. This compound is of interest due to its unique physicochemical properties, which include high chemical stability and significant electron-withdrawing effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the nitration of 4-(pentafluorosulfanyl)aniline using nitric acid under controlled conditions . The reaction conditions must be carefully monitored to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of 2-Nitro-4-(pentafluorosulfanyl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(pentafluorosulfanyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Nitro-4-(pentafluorosulfanyl)aniline involves its interaction with molecular targets through its electron-withdrawing nitro and pentafluorosulfanyl groups. These groups can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzymatic activities and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-4-(pentafluorosulfanyl)aniline is unique due to the presence of the pentafluorosulfanyl group, which provides higher chemical stability and a stronger electron-withdrawing effect compared to other similar compounds. This makes it particularly valuable in applications requiring robust and highly reactive intermediates .

Properties

IUPAC Name

2-nitro-4-(pentafluoro-λ6-sulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F5N2O2S/c7-16(8,9,10,11)4-1-2-5(12)6(3-4)13(14)15/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGHNGNESYMJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F5N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Acetamido-3-nitrophenylsulphur pentafluoride (29.0 g) was heated at reflux with hydrochloric acid (6N) and dioxan for 40 minutes and concentrated to low volume, basified with sodium carbonate solution and extracted (ether). The extract was washed (water), dried (magnesium sulphate) and evaporated to give 4-amino-3-nitrophenylsulphur pentafluoride (24.7 g), m.p.132-135° C.
Name
4-Acetamido-3-nitrophenylsulphur pentafluoride
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Customer
Q & A

Q1: What is the significance of synthesizing 2-Nitro-4-(pentafluorosulfanyl)aniline?

A1: This compound serves as a crucial precursor for synthesizing various SF5-containing heterocyclic compounds, including benzimidazoles, quinoxalines, and benzotriazoles []. These heterocyclic compounds are valuable building blocks in pharmaceuticals and agrochemicals due to the unique properties imparted by the pentafluorosulfanyl (SF5) group.

Q2: How is this compound synthesized?

A2: The synthesis involves a two-step process:

  1. Direct amination: 1-Nitro-3-(pentafluorosulfanyl)benzene reacts with 1,1,1-trimethylhydrazinium iodide in the presence of potassium tert-butoxide (tBuOK) and dimethyl sulfoxide (DMSO) to yield this compound []. This reaction proceeds through a vicarious nucleophilic substitution of hydrogen.
  2. Reduction: The nitro group in this compound is subsequently reduced using hydrogen gas and Raney nickel as a catalyst []. This step generates the desired 4-(pentafluorosulfanyl)benzene-1,2-diamine, which can be further utilized to synthesize the aforementioned heterocyclic compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.